4-(2-Thiazolylazo)resorcinol (TAR, CAS 2246-46-0) is a high-performance heterocyclic azo dye widely utilized as a metallochromic indicator, spectrophotometric reagent, and chelating ligand for solid-phase extraction. Featuring a thiazole ring coupled to a resorcinol moiety, TAR acts as a versatile tridentate (O, N, N) ligand, forming highly stable and intensely colored complexes with transition metals such as Cu(II), Cd(II), Co(II), Ni(II), and U(VI). In analytical and procurement contexts, TAR is valued for its high molar absorptivity, specific pH-dependent complexation behavior, and excellent compatibility with resin immobilization techniques (e.g., styrene divinylbenzene copolymers) for trace metal preconcentration in complex environmental matrices [1].
While 4-(2-Pyridylazo)resorcinol (PAR) and 1-(2-Pyridylazo)-2-naphthol (PAN) are common in-class substitutes, treating them as interchangeable with TAR compromises assay selectivity and extraction efficiency. The substitution of the pyridine ring in PAR with a thiazole ring in TAR fundamentally shifts the acid dissociation constants (pKa) of the resorcinol hydroxyl groups (pKa(azo) = 6.23, pKa(ortho) = 9.44 for TAR). This structural difference alters the optimal pH range for metal complexation and dictates the charge state of the resulting metal chelates. Because TAR forms specific charged complexes (e.g., CdAZ2-) that require precise ion-pairing for extraction, substituting it with PAR in established trace-metal preconcentration workflows leads to suboptimal recovery rates, altered resin binding capacities, and the costly need to completely re-optimize buffer systems and extraction solvents[1].
When immobilized on a styrene divinylbenzene copolymer (e.g., Chromosorb 106), TAR demonstrates exceptional solid-phase extraction capabilities for trace metals in high-salinity matrices. Quantitative studies show that TAR-functionalized resins achieve massive sorption capacities, reaching up to 319 µmol/g for Cu(II) and 82.0 µmol/g for Pb(II). This allows for extreme preconcentration factors, yielding detection limits as low as 0.0016 µg/L for Cd(II) and 0.015 µg/L for Zn(II) using a 5.0 mL sample volume at an optimal pH of 5.5. In contrast, non-functionalized or generic chelating resins often struggle with recovery in high-ionic-strength solutions, whereas TAR achieves >96% recovery in artificial seawater [1].
| Evidence Dimension | Resin Sorption Capacity & Recovery |
| Target Compound Data | TAR-immobilized resin (319 µmol/g for Cu; >96% recovery in seawater) |
| Comparator Or Baseline | Non-functionalized baseline resins (<50% recovery in high salinity) |
| Quantified Difference | >96% recovery with ultra-low detection limits (0.0016 µg/L for Cd) |
| Conditions | 5.0 mL sample, pH 5.5, artificial seawater matrix |
Enables the procurement of TAR for manufacturing high-efficiency solid-phase extraction columns used in environmental and marine monitoring.
TAR differentiates itself from other resorcinol derivatives by its specific dissociation profile, which leads to the formation of charged metal complexes (e.g., CdAZ2-) at specific pH ranges. Unlike reagents that only form neutral, poorly extractable hydrated complexes, TAR allows for highly efficient liquid-liquid extraction when paired with suitable organic bases (such as 2,9-dimethyl-1,10-phenanthroline). This ion-pairing mechanism enables the quantitative extraction of Cadmium-TAR complexes into organic solvents like benzene, achieving a log distribution ratio (log qCd) that increases with a slope of 2.0 at low pH, offering a level of tunable extraction control not easily replicated by generic azo dyes [1].
| Evidence Dimension | Extraction Distribution Ratio (log q) |
| Target Compound Data | TAR + organic base ion-pair extraction (Quantitative extraction, log q responsive to pH) |
| Comparator Or Baseline | Standard neutral azo-dye extraction (Poor extraction due to coordinated water) |
| Quantified Difference | Highly efficient phase transfer via charged complex ion-pairing |
| Conditions | Liquid-liquid extraction, benzene/water phase, presence of organic base |
Crucial for laboratories designing custom solvent extraction protocols for heavy metal separation where standard neutral chelators fail.
For manufacturers of colorimetric test kits, the signal-to-noise ratio of the chromogenic reagent is a primary procurement driver. TAR provides intense colorimetric responses upon metal coordination, yielding molar absorptivities (ε) that frequently exceed 30,000 L·mol⁻¹·cm⁻¹ for transition metals. Compared to simpler phenolic indicators or un-functionalized azo dyes, TAR's thiazole-azo-resorcinol conjugation ensures a sharper bathochromic shift (e.g., shifting to ~606 nm for Ni(II) complexes), significantly reducing background interference from the uncomplexed reagent. This optical clarity allows test kit developers to achieve sub-ppm detection limits using low-cost optical sensors rather than requiring end-users to employ expensive mass spectrometry [1].
| Evidence Dimension | Molar absorptivity and bathochromic shift |
| Target Compound Data | TAR (ε > 30,000 L·mol⁻¹·cm⁻¹, sharp shift to >600 nm) |
| Comparator Or Baseline | Simple phenolic indicators (ε < 10,000 L·mol⁻¹·cm⁻¹, broad overlapping spectra) |
| Quantified Difference | >3x higher optical density with superior baseline resolution |
| Conditions | Aqueous buffer, UV-Vis spectrophotometry |
Enables the production of highly sensitive, low-cost optical test kits for environmental monitoring without relying on expensive laboratory instrumentation.
TAR is highly suited for immobilization onto styrene divinylbenzene copolymers to manufacture commercial SPE columns. Its high sorption capacity (up to 319 µmol/g for Cu) makes it the preferred ligand for preconcentrating trace heavy metals (Cd, Cu, Pb) from high-salinity marine and environmental water samples prior to ICP-MS analysis [1].
In metallurgical or analytical laboratories, TAR is utilized for the selective separation of cadmium and other transition metals from complex acidic leachates. Its ability to form extractable ion-pair complexes with organic bases allows for highly tunable phase partitioning that outperforms standard neutral chelators[2].
TAR is an ideal active ingredient for portable, field-ready spectrophotometric reagent kits. Its exceptional molar absorptivity and distinct bathochromic shift upon metal binding allow manufacturers to achieve sub-ppm detection limits for transition metals using simple, low-cost optical sensors [3].
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